Butanedioic acid, diazo-, dimethyl ester
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
55514-36-8 |
|---|---|
Molecular Formula |
C6H8N2O4 |
Molecular Weight |
172.14 g/mol |
IUPAC Name |
dimethyl 2-diazobutanedioate |
InChI |
InChI=1S/C6H8N2O4/c1-11-5(9)3-4(8-7)6(10)12-2/h3H2,1-2H3 |
InChI Key |
PHASMEMUYYLXCW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=[N+]=[N-])C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Butanedioic Acid, Diazo , Dimethyl Ester
Classical Preparative Routes
Traditional methods for the synthesis of diazo compounds have been well-established for decades. These routes, while effective, often involve hazardous reagents and require careful handling. For butanedioic acid, diazo-, dimethyl ester, the following classical methods are applicable.
Diazotization of Amines
The diazotization of primary amines is a fundamental method for the preparation of diazo compounds. nih.gov This approach involves the reaction of an α-amino ester with a diazotizing agent, typically nitrous acid (HNO₂) generated in situ from sodium nitrite (B80452) and a strong acid. youtube.com For the synthesis of this compound, the starting material would be dimethyl 2-aminobutanedioate.
The reaction mechanism commences with the formation of the nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The amino group of the α-amino ester then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and elimination of water leads to the formation of a diazonium salt intermediate. In the presence of a base, deprotonation of the α-carbon results in the formation of the desired diazo compound. youtube.com
Table 1: Representative Conditions for Diazotization of α-Amino Esters
| α-Amino Ester Substrate | Diazotizing Agent | Acid | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Glycine ethyl ester hydrochloride | Sodium Nitrite | Sulfuric Acid | Water/Dichloromethane | 0 | ~90 |
| Alanine methyl ester hydrochloride | Sodium Nitrite | Hydrochloric Acid | Water/Ether | 0-5 | 85-95 |
It is crucial to maintain low temperatures during the reaction to prevent the unstable diazonium salt from decomposing, which can lead to the formation of byproducts. The choice of acid and solvent can also significantly influence the reaction's outcome.
Diazo Transfer Reactions from Sulfonyl Azides
Diazo transfer reactions are among the most widely used methods for the synthesis of α-diazo carbonyl compounds. nih.govorganic-chemistry.org This method involves the reaction of a compound with an active methylene (B1212753) group, such as a β-keto ester or a malonic ester derivative, with a sulfonyl azide (B81097). For the preparation of this compound, a suitable precursor would be dimethyl 2-aminobutanedioate or dimethyl 2-formylbutanedioate.
The mechanism of the diazo transfer reaction, often referred to as the Regitz diazo transfer, involves the deprotonation of the active methylene compound by a base to form an enolate. This enolate then attacks the terminal nitrogen of the sulfonyl azide, leading to a triazene (B1217601) intermediate. Subsequent fragmentation of this intermediate, facilitated by the base, results in the formation of the diazo compound and a sulfonamide byproduct. youtube.com
Commonly used sulfonyl azides include tosyl azide (TsN₃) and mesyl azide (MsN₃). youtube.com A variety of bases can be employed, with triethylamine (B128534) and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) being frequent choices. youtube.com
Table 2: Common Reagents in Diazo Transfer Reactions
| Substrate Type | Diazo Transfer Reagent | Base | Solvent | Typical Yield (%) |
|---|---|---|---|---|
| β-Keto Ester | Tosyl Azide | Triethylamine | Acetonitrile | 80-95 |
| Dimethyl Malonate | 4-Acetamidobenzenesulfonyl Azide | Triethylamine | Acetonitrile | 73 |
| β-Dicarbonyl Compound | Mesyl Azide | DBU | Dichloromethane | 75-90 |
A significant advantage of this method is its broad substrate scope. However, sulfonyl azides are potentially explosive and must be handled with extreme care. rsc.org
Hydrazone Decomposition or Oxidation Methods
The oxidation of hydrazones provides another classical route to diazo compounds. nih.gov This method is particularly useful when the corresponding ketone or aldehyde is readily available. For the synthesis of this compound, the required precursor would be the hydrazone of dimethyl 2-oxobutanedioate.
The process involves the condensation of the keto-ester with hydrazine (B178648) to form the corresponding hydrazone. This hydrazone is then oxidized to the diazo compound. A variety of oxidizing agents can be used, with mercury(II) oxide and manganese dioxide being traditional choices. acs.org More contemporary and less toxic oxidizing agents have also been developed. acs.orgorganic-chemistry.org
The mechanism of oxidation generally involves the removal of two protons and two electrons from the hydrazone. The choice of oxidant and reaction conditions is critical to avoid over-oxidation or decomposition of the desired diazo product.
Table 3: Oxidizing Agents for Hydrazone to Diazo Compound Conversion
| Hydrazone Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Benzophenone Hydrazone | Mercury(II) Oxide | Petroleum Ether | 25 | >90 |
| Benzaldehyde Hydrazone | Manganese Dioxide | Chloroform | 25 | 87 |
| Acetophenone Hydrazone | "Activated" DMSO | Dichloromethane | -78 | 97 |
This method is advantageous when the starting ketone is more accessible than the corresponding amine. However, the use of heavy metal oxidants raises environmental and safety concerns. acs.org
Modern Advancements and Optimization Strategies
Recent research in the synthesis of diazo compounds has focused on developing greener, safer, and more scalable methodologies. These advancements aim to mitigate the hazards associated with classical methods while improving efficiency and applicability.
Green Chemistry Approaches in Synthesis
The principles of green chemistry have been increasingly applied to the synthesis of diazo compounds. A primary focus has been the development of safer alternatives to potentially explosive sulfonyl azides for diazo transfer reactions. For instance, imidazole-1-sulfonyl azide has been introduced as a more stable and less hazardous diazo transfer reagent. organic-chemistry.org
Another green approach involves the development of "sulfonyl-azide-free" (SAFE) protocols. These methods generate the diazotizing agent in situ from safer and more readily available precursors, thereby avoiding the isolation and handling of bulk sulfonyl azides. rsc.org The use of water as a solvent in some diazo transfer reactions further enhances the green credentials of these processes.
Furthermore, catalytic methods are being explored to reduce the amount of waste generated. For example, the use of a Bi(V) compound to catalyze the oxidation of hydrazones with NaBO₃·H₂O as the terminal oxidant represents a move away from stoichiometric heavy-metal oxidants. organic-chemistry.org The application of visible light in photochemical methods for generating carbenes from diazo compounds also aligns with green chemistry principles by using a renewable energy source. acs.org
Scalability and Process Intensification Considerations for Research Applications
The scalability of diazo compound synthesis is a critical consideration, especially for their application in research and development. The inherent instability and potential hazards of many diazo compounds and their precursors can make large-scale synthesis challenging.
Continuous-flow chemistry has emerged as a powerful tool for the safe and scalable synthesis of diazo compounds. researchgate.net By performing the reaction in a microreactor, the reaction volume at any given time is small, which significantly reduces the risk associated with potentially explosive intermediates. This technology also allows for precise control over reaction parameters such as temperature and residence time, leading to improved yields and purity. The "on-demand" generation of diazo compounds in a flow system, which are then immediately used in a subsequent reaction, is a particularly attractive strategy for mitigating risks. researchgate.net
For diazo transfer reactions, the use of polymer-supported sulfonyl azides has been explored. These solid-supported reagents offer improved safety and simplify the purification process, as the sulfonamide byproduct can be easily removed by filtration. organic-chemistry.org Such approaches are beneficial for scaling up reactions in a laboratory setting.
Development of Alternative Precursors (e.g., Iodonium (B1229267) Ylides)
The synthesis and use of diazo compounds, including this compound, are often complicated by their potential toxicity and explosive nature. orgsyn.org This has driven research into the development of safer, more stable alternative precursors that can generate the desired carbene intermediates for synthetic applications. Among the most promising alternatives are hypervalent iodine reagents, specifically iodonium ylides. researchgate.netrsc.org These compounds have emerged as efficient and versatile carbene precursors that circumvent many of the hazards associated with traditional diazo reagents. researchgate.netresearchgate.net
Iodonium ylides, particularly those derived from 1,3-dicarbonyl compounds, serve as stable, solid, and readily accessible sources for carbenoid species. orgsyn.orgsnnu.edu.cn Instead of synthesizing the target diazo compound directly, these ylides act as a functional equivalent in subsequent chemical transformations, such as cyclopropanation and C-H insertion reactions. rsc.orgresearchgate.net The general approach involves the reaction of a 1,3-dicarbonyl compound, such as dimethyl malonate, with an iodosoarene like (diacetoxyiodo)benzene (B116549) in the presence of a base to form the stable iodonium ylide. mdpi.com This ylide can then be decomposed in the presence of a transition metal catalyst, such as those based on rhodium(II) or copper(II), to generate a metallocarbene in situ. researchgate.net This reactive intermediate then proceeds to react with a suitable substrate, for example, an alkene, to yield the final product.
The primary advantage of using iodonium ylides is their enhanced safety profile. orgsyn.org Differential scanning calorimetry (DSC) analyses have demonstrated that iodonium ylides derived from malonate esters are significantly more thermally stable and less shock-sensitive than their diazo counterparts. orgsyn.org Furthermore, their synthesis avoids the use of azide reagents, which are themselves explosive. orgsyn.org
Detailed research has demonstrated the efficacy of this methodology. For instance, the iodonium ylide derived from dimethyl malonate has been used extensively as a precursor for the synthesis of 1,1-cyclopropane diesters. orgsyn.orgresearchgate.net In these reactions, the ylide serves as a reliable source for the bis(methoxycarbonyl)carbene, effectively replacing dimethyl diazomalonate. The reactions are typically high-yielding, proceed under mild conditions, and require only catalytic amounts of the transition metal. orgsyn.orgsnnu.edu.cn
The research findings below highlight the conditions and outcomes for a representative cyclopropanation reaction using an iodonium ylide precursor as a safe alternative to the corresponding diazo compound.
Table 1: Rhodium-Catalyzed Cyclopropanation of Styrene using an Iodonium Ylide Precursor
| Carbene Precursor | Alkene Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenyliodonium bis(methoxycarbonyl)methanide | Styrene | Bis[rhodium(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid)] (Rh₂(esp)₂) | 0.02 | Dichloromethane | 92-95 | orgsyn.org |
This approach showcases a significant advancement in carbene chemistry, providing a practical, efficient, and safer route to molecules traditionally synthesized using hazardous diazo compounds. orgsyn.org The stability and ease of handling of iodonium ylides make them highly attractive reagents for both laboratory-scale and potentially larger-scale synthesis. orgsyn.orgsnnu.edu.cn
Carbene Generation and Mechanistic Studies of Butanedioic Acid, Diazo , Dimethyl Ester Derived Carbenes
Photochemical Generation of Dicarbomethoxycarbene
The photolysis of dimethyl diazomalonate offers a clean and efficient method for the generation of dicarbomethoxycarbene. This process involves the absorption of light, leading to the extrusion of molecular nitrogen and the formation of the highly reactive carbene intermediate. The photochemical pathway is nuanced, with the reaction outcome being sensitive to the specific wavelength of light employed.
Wavelength-Specific Decomposition Pathways
The photochemical decomposition of diazo compounds can be influenced by the excitation wavelength. While specific quantum yield data for the wavelength-dependent photolysis of dimethyl diazomalonate is not extensively documented in publicly available literature, general principles of photochemistry suggest that different electronic transitions can be accessed by varying the wavelength of irradiation. This can potentially lead to different excited states with distinct decomposition pathways and efficiencies. For instance, direct irradiation into a higher energy absorption band might lead to a different excited state geometry or facilitate intersystem crossing to the triplet state more or less efficiently than irradiation into a lower energy band. The study of related diazo compounds has shown that both singlet and triplet carbenes can be generated photochemically, and the ratio of these spin states can be wavelength-dependent. rsc.org
Transient Intermediate Characterization via Time-Resolved Spectroscopy
The direct observation and characterization of the fleeting intermediates in the photolysis of dimethyl diazomalonate are crucial for elucidating the reaction mechanism. Time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, are powerful tools for this purpose. nih.govnih.govaps.org Upon photoexcitation, the initial excited singlet state of dimethyl diazomalonate is formed. This species can then undergo dinitrogen extrusion to form singlet dicarbomethoxycarbene. This singlet carbene is a key transient intermediate that can be observed and its subsequent reactions, such as intersystem crossing to the triplet state or reactions with substrates, can be monitored in real-time.
Computational Photochemistry of Energy Surfaces
Computational chemistry provides invaluable insights into the potential energy surfaces governing the photochemical decomposition of dimethyl diazomalonate. researchgate.net Methods like Complete Active Space Self-Consistent Field (CASSCF) and Density Functional Theory (DFT) can be employed to map out the ground and excited state reaction pathways. conicet.gov.arnih.gov
Theoretical studies can elucidate the geometries of the excited states, the transition states for nitrogen extrusion, and the structures of the resulting singlet and triplet dicarbomethoxycarbene. Furthermore, computational models can predict the energy barriers for various photochemical processes, including intersystem crossing between the singlet and triplet carbene states. These calculations can help rationalize experimental observations, such as the observed reactivity and selectivity of the photochemically generated carbene. For instance, computational studies on similar diazo compounds have been instrumental in understanding the factors that control the competition between different reaction channels.
Thermal Decomposition Pathways
Heating dimethyl diazomalonate provides an alternative method for generating dicarbomethoxycarbene. The thermal pathway, however, often requires higher temperatures compared to the photochemical route and can be influenced by the surrounding medium.
Kinetic and Thermodynamic Parameters of Dinitrogen Extrusion
The thermal decomposition of dimethyl diazomalonate involves the unimolecular extrusion of dinitrogen to yield dicarbomethoxycarbene. The kinetics and thermodynamics of this process can be investigated using techniques such as Differential Scanning Calorimetry (DSC). DSC analysis of dimethyl diazomalonate reveals significant exothermic decomposition events. One report indicates two large exotherms: the first from 103.3 °C to 211.7 °C with an energy release of -719.7 J/g, and a second from 215 °C to 300 °C with an energy release of -220.1 J/g. orgsyn.org These values highlight the energetic nature of the decomposition.
The Arrhenius parameters, activation energy (Ea) and pre-exponential factor (A), which govern the rate of this decomposition, can be determined through kinetic studies at various temperatures. While specific Arrhenius parameters for the thermal decomposition of dimethyl diazomalonate are not readily found in the literature, studies on other diazo compounds provide a general framework for understanding the factors that influence these parameters.
Table 1: Illustrative Kinetic and Thermodynamic Data for Thermal Decomposition of Diazo Compounds
| Compound | Decomposition Temperature (°C) | Enthalpy of Decomposition (kJ/mol) | Activation Energy (kJ/mol) |
| Ethyl Diazoacetate | ~150 | -134 | 125 |
| Diphenyldiazomethane | ~70 | -96 | 105 |
| Dimethyl Diazomalonate | 103 - 300 orgsyn.org | ~ -114 (calculated from J/g) | N/A |
Note: Data for ethyl diazoacetate and diphenyldiazomethane are representative values from the literature for comparison. The enthalpy for dimethyl diazomalonate is an estimation based on the reported DSC data. "N/A" indicates that specific data was not found in the searched sources.
Influence of Solvent and Temperature on Reaction Course
The course of the thermal decomposition of dimethyl diazomalonate can be significantly influenced by the reaction solvent and temperature. The polarity of the solvent can affect the stability of the transition state for dinitrogen extrusion, thereby altering the rate of the reaction. researchgate.netorganic-chemistry.orgmdpi.comresearchgate.net In general, polar solvents might be expected to stabilize the somewhat polar transition state of the decomposition, potentially leading to an increased reaction rate.
Temperature plays a crucial role in not only the rate of decomposition but also in the subsequent reactions of the generated carbene. At higher temperatures, the rate of dinitrogen extrusion increases as predicted by the Arrhenius equation. Furthermore, the temperature can influence the selectivity of the carbene's reactions. For instance, the relative rates of competing reaction pathways, such as insertion versus cyclopropanation, can exhibit different temperature dependencies. Studies on the reactivity of carbenes derived from diazomalonates have shown that temperature can affect the selectivity of C-H insertion reactions. rsc.org
Transition Metal-Catalyzed Decomposition Mechanisms
The decomposition of diazo compounds, such as butanedioic acid, diazo-, dimethyl ester (dimethyl 2-diazobutanedioate), is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net A primary method for achieving this transformation under controlled conditions is through transition metal catalysis. dicp.ac.cn Metals like rhodium, copper, palladium, and ruthenium are commonly employed to facilitate the extrusion of dinitrogen (N₂) from the diazo compound, generating a highly reactive transient intermediate known as a metal carbene or metallocarbene. dicp.ac.cnrsc.org This process avoids the high-energy, often unselective, conditions of thermolysis or photolysis. The catalytic cycle is initiated by the coordination of the diazo compound to a vacant site on the metal catalyst, followed by the irreversible loss of N₂ to form the key metallocarbene intermediate. nih.gov This intermediate is the central species that engages the substrate in various transformations, after which the metal catalyst is regenerated, completing the cycle. dicp.ac.cn The nature of the metal and its ligand sphere profoundly influences the reactivity and selectivity of the subsequent carbene transfer reactions.
The interaction between dimethyl 2-diazobutanedioate and a transition metal catalyst leads to the formation of a metal-carbene complex, a species with a metal-carbon double bond. wikipedia.orgresearchgate.net These complexes are broadly classified as Fischer carbenes, which are typically electrophilic at the carbene carbon, and Schrock carbenes, which are nucleophilic at the carbene carbon. wikipedia.orglibretexts.orgslideshare.net The carbene derived from dimethyl 2-diazobutanedioate, being substituted with two electron-withdrawing ester groups, generally forms complexes that exhibit electrophilic character, akin to Fischer-type carbenes. libretexts.orguwindsor.ca
The formation process involves the diazo compound acting as a nucleophile, attacking the electrophilic metal center. This is followed by nitrogen extrusion, a step that is often rate-determining, to yield the metallocarbene. nih.gov Once formed, this reactive intermediate can undergo a variety of synthetically valuable transformations: uwindsor.ca
Cyclopropanation: In the presence of an alkene, the metallocarbene can transfer the carbene moiety to the double bond, forming a cyclopropane (B1198618) ring. This reaction is a powerful tool for constructing three-membered rings.
C-H Insertion: The carbene can insert into aliphatic or aromatic C-H bonds, a reaction that allows for the direct functionalization of otherwise unreactive hydrocarbons. dicp.ac.cn This transformation is particularly valuable for its ability to create complex molecular architectures from simple precursors.
Ylide Formation: The electrophilic carbene carbon can be attacked by heteroatom lone pairs from species like sulfides, ethers, or amines to form ylides. These ylides can then undergo subsequent rearrangements, such as the uwindsor.cacmu.edu-sigmatropic rearrangement, to yield more complex products.
Dimerization: In the absence of a suitable substrate, the metallocarbene can react with another molecule of the diazo compound or dimerize to form symmetrical alkenes, in this case, dimethyl 2-butene-1,2,3,4-tetracarboxylate.
The reactivity of the metallocarbene is tunable by altering the metal, its oxidation state, and the associated ligands. uwindsor.ca
The ligands coordinated to the transition metal catalyst play a crucial role in modulating the properties of the metallocarbene intermediate, thereby controlling the outcome of the reaction. By carefully selecting the ligand, chemists can steer the reaction towards a specific product (chemoselectivity) and control its three-dimensional arrangement (stereoselectivity).
In asymmetric catalysis, chiral ligands are employed to induce enantioselectivity, leading to the preferential formation of one enantiomer over the other. Dirhodium(II) complexes bearing chiral carboxylate or carboxamidate ligands are particularly effective for this purpose in reactions involving diazoesters. The chiral environment created by the ligands around the active metal center differentiates the energies of the transition states leading to the two possible enantiomeric products.
For instance, in a cyclopropanation reaction, the orientation of the approaching alkene relative to the chiral metallocarbene is influenced by steric and electronic interactions with the ligands. This dictates which face of the alkene and which face of the carbene react, ultimately determining the stereochemistry of the resulting cyclopropane. The table below illustrates hypothetical examples of how different ligands might influence the enantioselectivity of a reaction.
| Catalyst (Rh₂(L)₄) | Ligand (L) | Product Yield (%) | Enantiomeric Excess (% ee) |
|---|---|---|---|
| Rh₂(OAc)₄ | Acetate | 95 | 0 (Achiral) |
| Rh₂(S-PTTL)₄ | N-(p-dodecylphenylsulfonyl)prolinate | 88 | 92 |
| Rh₂(S-NTTL)₄ | N-(naphthalenesulfonyl)prolinate | 91 | 85 |
| Rh₂(R-PTAD)₄ | N-phthaloyl-(R)-tert-leucinate | 85 | 95 |
Data are representative and compiled for illustrative purposes based on typical performance of such catalysts. dicp.ac.cn
Ligands also govern chemoselectivity. For example, in a molecule containing both a C=C double bond and a C-H bond, a bulky ligand might sterically hinder the approach to the C-H bond, favoring cyclopropanation. Conversely, a more electron-donating ligand could increase the reactivity of the carbene, potentially favoring the more challenging C-H insertion pathway.
While many transition metal-catalyzed reactions of diazo compounds are described by two-electron (ionic) pathways involving the metallocarbene, the involvement of radical intermediates has been identified as a plausible alternative or competing mechanism. cmu.eduresearchgate.net The merger of transition metal catalysis with radical chemistry can open up new reaction pathways or accelerate existing ones. nih.gov
A radical pathway could be initiated by a single-electron transfer (SET) from the catalyst to the diazo compound or from an intermediate in the catalytic cycle. This could lead to the formation of carbon-centered radicals. mdpi.com For example, the interaction between a low-valent metal complex and dimethyl 2-diazobutanedioate could, in principle, involve an SET to generate a radical anion, which could then lose N₂ to form a radical intermediate.
The presence of radical intermediates can be inferred from several observations:
Inhibition by Radical Scavengers: The addition of radical traps like TEMPO or 1,4-cyclohexadiene (B1204751) may slow down or completely inhibit the reaction.
Formation of Side Products: The observation of products arising from radical dimerization or hydrogen atom abstraction can suggest a radical mechanism.
Stereochemical Outcome: Reactions proceeding through radical intermediates often exhibit a loss of stereochemical information compared to their concerted, two-electron counterparts.
The interplay between ionic and radical pathways can be complex and is often dependent on the specific metal, ligands, substrate, and reaction conditions. researchgate.netnih.gov
Non-Metal Catalyzed Carbene Formation and Reactivity
While transition metals are the most common catalysts for diazo decomposition, recent research has explored the use of main-group elements and organocatalysts for carbene generation. nih.gov Lewis acidic triarylboranes, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have emerged as effective catalysts for these transformations. nih.gov
The mechanism involves the activation of the diazo compound through the formation of a Lewis acid-base adduct between the borane (B79455) and the diazo nitrogen atom. nih.gov This adduct formation weakens the C-N bond, facilitating the elimination of dinitrogen gas to generate a carbene intermediate. DFT calculations have shown that the loss of N₂ from such an adduct is a highly exergonic process. nih.gov The resulting carbene can then react with various substrates. This methodology represents a valuable alternative to transition metal catalysis, avoiding potential issues of metal toxicity or contamination in the final products.
Advanced Computational Chemistry for Mechanistic Elucidation (e.g., DFT Studies)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of carbene chemistry. nih.govresearchgate.net DFT calculations allow researchers to model reaction pathways, characterize the structures of transient intermediates and transition states, and calculate their relative energies. rsc.org
For the reactions of carbenes derived from dimethyl 2-diazobutanedioate, DFT studies can provide critical insights:
Reaction Barriers: By calculating the activation energies for different potential pathways (e.g., C-H insertion vs. O-H insertion, or concerted vs. stepwise cyclopropanation), DFT can predict which reaction is more likely to occur and explain observed selectivities. researchgate.net
Intermediate Structures: The electronic and geometric structures of key intermediates, such as the metallocarbene complex, can be determined, providing a deeper understanding of their bonding and reactivity. researchgate.net
Ligand Effects: Computational models can rationalize how different ligands influence stereoselectivity by comparing the energies of diastereomeric transition states. This allows for the rational design of new, more effective catalysts.
Distinguishing Mechanisms: DFT can help differentiate between ionic and radical pathways by modeling the potential energy surfaces for both possibilities.
For example, a computational study on the addition of a carbene to a substrate can determine whether the reaction proceeds through a concerted [2+1] cycloaddition or a stepwise mechanism involving a discrete intermediate. nih.gov Such detailed mechanistic information is often difficult or impossible to obtain through experimental means alone and is crucial for the continued development of new and improved catalytic systems.
Applications of Butanedioic Acid, Diazo , Dimethyl Ester in Advanced Organic Transformations
Cycloaddition Reactions
Dimethyl diazomalonate is widely utilized in cycloaddition reactions, where it participates as either a carbene precursor in [2+1] cycloadditions or as a 1,3-dipole in [3+2] cycloadditions. These reactions are fundamental in synthetic chemistry for creating cyclic compounds. The presence of two geminal electron-withdrawing ester groups stabilizes the diazo compound and influences the reactivity of the subsequent intermediates, enabling controlled and selective bond formations.
[2+1] Cycloadditions: Cyclopropanations
The most prominent application of dimethyl diazomalonate is in the synthesis of cyclopropane (B1198618) derivatives. researchgate.net Through transition-metal catalysis, typically involving rhodium(II) or copper(I) complexes, dimethyl diazomalonate undergoes decomposition to release dinitrogen gas and generate a metal-carbene intermediate. This electrophilic species then reacts with an olefin in a formal [2+1] cycloaddition to furnish a cyclopropane ring. The resulting gem-dicarboxylated cyclopropanes are valuable synthetic intermediates. researchgate.net
Achieving stereocontrol is a central goal in modern organic synthesis. In the context of cyclopropanation with dimethyl diazomalonate, significant progress has been made in developing both diastereoselective and enantioselective methods. Chiral catalysts are employed to influence the facial selectivity of the carbene addition to the olefin, leading to the preferential formation of one enantiomer.
Rhodium(II) complexes with chiral ligands have been particularly successful. For instance, cationic chiral rhodium–diene complexes have been shown to catalyze the cyclopropanation of various alkenes with dimethyl diazomalonate, producing chiral cyclopropane gem-diesters in good yields and with high enantioselectivity. thieme-connect.comresearchgate.net Similarly, copper(I) complexes paired with chiral bisoxazoline ligands facilitate the enantioselective cyclopropanation of internal olefins, affording products with excellent enantiomeric excesses (ee). nih.govsioc.ac.cn These methods provide access to optically active 1,1-cyclopropane diesters, which are valuable building blocks in the synthesis of natural products. sioc.ac.cn
| Alkene Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
| Styrene | Cationic Rh(I)/Chiral Diene | 98 | 83 | researchgate.net |
| 1-Octene | Cationic Rh(I)/Chiral Diene | 86 | 90 | thieme-connect.com |
| Indene | Cu(I)/Chiral Bisoxazoline | 95 | 95 | nih.govsioc.ac.cn |
| (E)-4,4-dimethyl-2-pentene | Cu(I)/Chiral Bisoxazoline | 92 | 90 | nih.govsioc.ac.cn |
The reactivity of the metal-carbene derived from dimethyl diazomalonate allows for the cyclopropanation of a wide array of olefin substrates.
Unactivated Olefins: These are simple alkenes that lack strong electronic bias. The cyclopropanation of non-activated double bonds, such as those found in monounsaturated fatty esters like methyl oleate, proceeds in nearly quantitative yields using either copper or rhodium catalysts. rsc.org This demonstrates the high reactivity and utility of dimethyl diazomalonate for functionalizing simple hydrocarbon chains.
Electron-Deficient Olefins: Cyclopropanating electron-deficient alkenes is traditionally challenging due to the electrophilic nature of the metal-carbene intermediate. nih.govrochester.edu However, specialized catalytic systems have been developed to overcome this limitation. Rhodium-catalyzed reactions have shown success in achieving highly stereoselective cyclopropanations of electron-deficient systems like acrylates and acrylamides. nih.gov Furthermore, catalyst-free methods have been developed where doubly activated electron-deficient alkenes react with diazoesters in a Michael Initiated Ring Closure (MIRC) pathway to yield cyclopropanes with high diastereoselectivity. rsc.orgrsc.org
| Olefin Type | Substrate Example | Catalyst | Yield (%) | Notes | Reference |
| Unactivated | Methyl Oleate | Cu(OTf)₂ | >99 | Quantitative conversion | rsc.org |
| Electron-Deficient | Methyl Acrylate | Rh₂(S-TCPTAD)₄ | High | Highly enantioselective | nih.gov |
| Electron-Deficient | Benzylidene malononitrile | None (on-water) | 95 | High diastereoselectivity | rsc.org |
When the diazo and olefin functionalities are present within the same molecule, an intramolecular cyclopropanation can occur, providing a powerful method for constructing bicyclic and polycyclic systems. nih.gov This strategy is particularly effective for synthesizing strained ring systems like bicyclo[3.1.0]hexan-2-one derivatives from allyl α-diazoacetates. nih.govusf.edu Engineered enzymes, such as myoglobin-based catalysts, have been developed to execute these transformations with high yields and exceptional enantioselectivity, offering a green chemistry approach to complex molecular scaffolds. rochester.edu These bicyclic products are valuable intermediates in the synthesis of bioactive molecules, including insecticides like permethrin. rochester.edu
The unique electronic and structural properties of fullerenes, such as Buckminsterfullerene (C₆₀), make them interesting substrates for cyclopropanation. The reaction of dimethyl diazomalonate with C₆₀, often catalyzed by Rh₂(OAc)₄, is a key method for synthesizing methanofullerenes. nih.govbeilstein-journals.org This [2+1] cycloaddition functionalizes the fullerene core, altering its electronic properties. The resulting adducts, such as fullerene-C₆₀-dicarboxylates, are crucial components in the fabrication of organic photovoltaic devices, where they act as electron acceptors. The reaction can proceed either through the thermal decomposition of the diazo compound to form a carbene or via a 1,3-dipolar cycloaddition followed by nitrogen extrusion. beilstein-journals.org
1,3-Dipolar Cycloadditions
In the absence of a metal catalyst that promotes carbene formation, diazo compounds like dimethyl diazomalonate can act as 1,3-dipoles in [3+2] cycloaddition reactions, also known as Huisgen cycloadditions. alchetron.comfu-berlin.de In this pathway, the diazo compound reacts with a dipolarophile, typically an alkene or alkyne, to form a five-membered heterocyclic ring. wikipedia.org
When dimethyl diazomalonate reacts with an electron-deficient alkene, it can lead to the formation of a pyrazoline derivative. researchgate.net This reaction is stereospecific, with the configuration of the alkene being preserved in the product. wikipedia.org The initially formed 1-pyrazoline may be unstable and can isomerize to a more stable 2-pyrazoline. In some cases, the pyrazoline intermediate can subsequently eliminate nitrogen, either thermally or photochemically, to yield the cyclopropane product, making the 1,3-dipolar cycloaddition a potential pathway to cyclopropanation. wikipedia.org The reaction's outcome—whether it stops at the pyrazoline or proceeds to the cyclopropane—can be influenced by the reaction conditions and the nature of the substrates.
Synthesis of Heterocyclic Compounds (e.g., Pyrazoles, Dihydrofurans, Oxazoles, Dioxoles)
The generation of carbenes or carbenoids from diazo compounds, such as butanedioic acid, diazo-, dimethyl ester, provides a powerful tool for the synthesis of a diverse array of heterocyclic systems. These reactive intermediates can participate in various cycloaddition and insertion reactions to construct five-membered rings.
Pyrazoles: The [3+2] cycloaddition reaction between diazo compounds and alkynes is a fundamental and widely utilized method for the synthesis of pyrazoles. hilarispublisher.comnih.govorganic-chemistry.org While specific studies detailing the use of this compound in this reaction are not extensively documented in the reviewed literature, the general mechanism involves the 1,3-dipolar character of the diazo compound reacting with the dipolarophile (alkyne) to form the pyrazole (B372694) ring. The regioselectivity of this reaction is influenced by the electronic and steric properties of both the diazo compound and the alkyne.
Dihydrofurans: Dihydrofurans can be synthesized through the reaction of carbenoids with suitable oxygen-containing substrates. One common approach involves the reaction of a carbene with an allylic alcohol, which can proceed via an initial O-H insertion followed by a nih.govmdpi.com-sigmatropic rearrangement of the resulting oxonium ylide. Another pathway is the direct cycloaddition of the carbene to an enol ether.
Oxazoles: The synthesis of oxazoles from diazo compounds often involves their reaction with nitriles. This transformation is typically catalyzed by a transition metal, which forms a metal carbene that then undergoes a [3+2] cycloaddition with the nitrile. Subsequent aromatization leads to the formation of the oxazole (B20620) ring.
Dioxoles: The formation of dioxoles can be achieved through the reaction of carbenes with carbonyl compounds. This reaction proceeds via the formation of a carbonyl ylide intermediate, which can then undergo a 1,3-dipolar cycloaddition with another equivalent of the carbonyl compound or another dipolarophile to furnish the dioxole ring system.
Reactions with Nitriles for Oxazole Synthesis
The reaction of diazo compounds with nitriles serves as a direct route to constructing the oxazole ring. researchgate.netresearchgate.net This transformation is typically mediated by a transition metal catalyst, such as copper or rhodium complexes, which facilitates the decomposition of the diazo compound to form a metal carbene intermediate. This electrophilic carbene is then intercepted by the nucleophilic nitrogen of the nitrile to form a nitrile ylide. Subsequent intramolecular cyclization of the nitrile ylide leads to the formation of the 2,5-disubstituted oxazole. The efficiency and scope of this reaction are influenced by the nature of the catalyst and the electronic properties of both the diazo compound and the nitrile. While this is a general and well-established method for oxazole synthesis, specific examples employing this compound are not prevalent in the surveyed literature.
Multi-component Cycloadditions
Multi-component reactions (MCRs) involving diazo compounds offer an efficient strategy for the rapid assembly of complex molecular architectures from simple starting materials in a single synthetic operation. mdpi.comnih.govresearchgate.netrsc.org Diazo compounds, including esters like this compound, can act as versatile synthons in these transformations. For instance, a three-component reaction could involve a diazo compound, an amine, and a third reactant like carbon disulfide to generate sulfur-containing heterocycles. rsc.org In the context of cycloadditions, a diazo compound can react with an in situ generated dipolarophile or a transient intermediate formed from two other components. These reactions are highly valued for their atom economy and ability to generate molecular diversity. While the potential for this compound to participate in such MCRs is high, specific documented examples are limited in the available scientific literature.
X-H Insertion Reactions (X = C, N, O, S, Si)
The insertion of carbenes into X-H bonds is a powerful and direct method for the formation of new C-X bonds. These reactions, catalyzed by transition metals like rhodium, copper, or iron, proceed through the generation of a metal carbene intermediate that reacts with a substrate containing an X-H bond. nih.govnih.govorganic-chemistry.orgresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net
The general reactivity trend for insertion is typically N-H > O-H > S-H > Si-H > C-H. Below is a table summarizing the general aspects of these insertion reactions.
| Insertion Type | Substrate | Catalyst | General Observations |
| C-H | Alkanes, ethers | Rh(II), Ag(I) | Generally less reactive than heteroatom-H insertions. Regioselectivity can be a challenge. nih.govnih.gov |
| N-H | Amines, amides | Cu(I), Ag(I), Fe(II) | Highly efficient reaction, often proceeding with high chemoselectivity. nih.gov |
| O-H | Alcohols, water, carboxylic acids | Cu(I), Rh(II) | Generally very fast and efficient reactions. nih.govresearchgate.netresearchgate.netnih.gov |
| S-H | Thiols | Fe(II), Cu(I) | Efficient bond formation leading to thioethers. nih.govresearchgate.net |
| Si-H | Silanes | Rh(II), Fe(II), Cu(I) | A reliable method for the formation of carbon-silicon bonds. organic-chemistry.orgresearchgate.netresearchgate.netresearchgate.netnih.gov |
C-H Insertion Reactionsnih.govnih.gov
Carbon-hydrogen (C-H) bond insertion reactions represent a highly attractive strategy for the direct functionalization of unactivated C-H bonds, offering a step-economical alternative to traditional multi-step synthetic sequences.
Regioselectivity and Diastereoselectivity Control
Controlling the regioselectivity and diastereoselectivity of C-H insertion reactions is a significant challenge due to the ubiquity of C-H bonds in organic molecules.
Regioselectivity: The preference for insertion into different types of C-H bonds (1°, 2°, 3°) is influenced by a combination of steric and electronic factors. Generally, insertion into tertiary C-H bonds is favored electronically due to the stabilization of the partial positive charge that develops at the carbon atom in the transition state. However, steric hindrance can direct the insertion towards less substituted primary or secondary C-H bonds. The choice of catalyst and the structure of the diazo compound also play a crucial role in determining the regiochemical outcome. nih.gov
Diastereoselectivity: In substrates containing existing stereocenters, the diastereoselectivity of C-H insertion can be controlled by steric interactions that favor the approach of the carbene from one face of the molecule over the other. Chiral catalysts can also be employed to induce high levels of diastereoselectivity in the formation of new stereocenters. researchgate.net
Intramolecular C-H Insertion for Polycyclic Scaffolds
Intramolecular C-H insertion reactions of diazo compounds are a particularly powerful tool for the construction of cyclic and polycyclic scaffolds. mdpi.comnih.gov By tethering the diazo functionality to the substrate, the carbene is delivered in close proximity to specific C-H bonds, facilitating cyclization. This strategy is widely used in the synthesis of natural products and other complex organic molecules. The regioselectivity of intramolecular C-H insertion is often highly predictable, with 1,5-insertions to form five-membered rings being kinetically favored. The formation of other ring sizes, such as four- and six-membered rings, is also possible depending on the substrate and reaction conditions.
The following table provides a representative example of products from intramolecular C-H insertion reactions of a generic diazo compound.
| Substrate Moiety | Position of C-H bond | Ring Size Formed | Product Type |
| N-Alkyl chain | γ-position | 5 | γ-Lactam |
| N-Alkyl chain | δ-position | 6 | δ-Lactam |
| Aryl group | ortho-position | 5 or 6 | Fused heterocycle |
N-H Insertion Reactions
The insertion of carbenes derived from dimethyl 2-diazobutanedioate into the N-H bonds of amines is a powerful tool for the synthesis of α-amino esters. This reaction has been explored with a range of catalysts, including those based on iridium and rhodium, as well as biocatalysts like myoglobin (B1173299).
Iridium catalysts, such as [Ir(cod)Cl]₂, have demonstrated broad applicability for N-H insertion reactions of diazomalonates into both aliphatic and aromatic amines. rsc.org These reactions are notable for their mild conditions and excellent functional group tolerance. rsc.org A key advantage of this iridium-catalyzed system is its compatibility with a 1:1 stoichiometry of the diazo compound and the amine, which is often challenging with traditional rhodium catalysts that can be poisoned by less hindered amines. rsc.org The reaction proceeds efficiently with primary and secondary amines, including cyclic amines of various ring sizes. rsc.org For example, with piperazine, a double N-H insertion can be achieved by using two equivalents of the diazo compound. rsc.org
Table 2: Iridium-Catalyzed N-H Insertion of Dimethyl Diazomalonate into Amines rsc.org
| Entry | Amine | Product | Yield (%) |
|---|---|---|---|
| 1 | Morpholine | Dimethyl 2-morpholinomalonate | 96 (NMR Yield) |
| 2 | Piperidine | Dimethyl 2-(piperidin-1-yl)malonate | 79 |
| 3 | Aniline | Dimethyl 2-(phenylamino)malonate | 86 |
Engineered variants of the protein myoglobin have also emerged as efficient biocatalysts for N-H insertion reactions. These heme-containing proteins can catalyze the insertion of α-diazo esters into the N-H bond of arylamines with high chemoselectivity and turnover numbers. mdpi.org This biocatalytic approach offers a green alternative to traditional metal catalysis.
O-H Insertion Reactions
The insertion of carbenes generated from dimethyl 2-diazobutanedioate into O-H bonds of alcohols and carboxylic acids provides a direct route to α-alkoxy and α-acyloxy esters, respectively. This transformation is typically catalyzed by transition metal complexes, with rhodium(II) carboxylates being particularly effective.
Intramolecular O-H insertion reactions of α-diazo β-keto esters have been successfully employed in the synthesis of oxygen-containing heterocycles. researchgate.net While direct intermolecular O-H insertion is a common pathway, recent research has also focused on developing catalytic systems that can override this inherent reactivity in favor of C-H functionalization, particularly in substrates like phenols where both functionalities are present. chemrxiv.org For example, a combination of a Rh(II) catalyst and a specific ligand like Xantphos has been shown to favor para-selective C-H functionalization of free phenols over the expected O-H insertion. chemrxiv.org
In the absence of such directing effects, the O-H insertion is a facile process. The reaction of diazo esters with alcohols in the presence of a suitable catalyst, such as copper or rhodium complexes, generally proceeds under mild conditions to afford the corresponding ether products in good yields. researchgate.net
Table 3: Catalytic O-H Insertion of Diazo Esters
| Entry | Diazo Compound | Alcohol/Carboxylic Acid | Catalyst | Product | Reference |
|---|---|---|---|---|---|
| 1 | Ethyl diazoacetate | Ethanol | Cu(I)/bisazaferrocene | Ethyl 2-ethoxyacetate | researchgate.net |
| 2 | Methyl phenyldiazoacetate | 2-Trimethylsilylethanol | Cu(I)/bisazaferrocene | Methyl 2-phenyl-2-((2-(trimethylsilyl)ethyl)oxy)acetate | researchgate.net |
S-H Insertion Reactions
The insertion of carbenes into the S-H bond of thiols is an efficient method for the formation of α-thioesters. This reaction is readily catalyzed by rhodium(II) complexes and provides a direct way to construct carbon-sulfur bonds. The high affinity of sulfur for the metal carbene intermediate facilitates this transformation.
Rhodium(II)-catalyzed S-H insertion reactions of diazo compounds proceed under mild conditions and are generally high-yielding. wikipedia.org The reaction is applicable to a wide range of thiols, including both aromatic and aliphatic derivatives. More recently, electrochemical methods for S-H insertion have also been developed, offering a catalyst- and ligand-free alternative. nih.gov In this electrochemical approach, the reaction proceeds smoothly at room temperature, providing the S-H insertion products in excellent yields. nih.gov
Table 4: S-H Insertion Reactions with Diazo Esters
| Entry | Diazo Compound | Thiol | Method | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Ethyl diazoacetate | Thiophenol | Rh₂(OAc)₄ | Ethyl 2-(phenylthio)acetate | High | wikipedia.org |
| 2 | Methyl phenyldiazoacetate | 4-Methylthiophenol | Electrochemical | Methyl 2-phenyl-2-((4-methylphenyl)thio)acetate | 96 | nih.gov |
Ylide Formation and Rearrangements
Diazo compounds like dimethyl 2-diazobutanedioate are excellent precursors for the generation of ylides in the presence of a metal catalyst and a Lewis base (e.g., amines, ethers, carbonyls). These transient ylide intermediates can undergo a variety of subsequent transformations, most notably sigmatropic rearrangements and cycloaddition reactions.
Ammonium (B1175870) Ylide Chemistry
The reaction of a metal carbene, generated from dimethyl 2-diazobutanedioate, with a tertiary amine leads to the formation of an ammonium ylide. These ylides are highly reactive intermediates that can undergo subsequent rearrangements to form more stable products. The two most common rearrangement pathways are the rawdatalibrary.netrsc.org-sigmatropic rearrangement (Stevens rearrangement) and the rsc.orgrsc.org-sigmatropic rearrangement (Sommelet-Hauser rearrangement).
The Stevens rearrangement is a 1,2-rearrangement that typically proceeds through a radical pair intermediate formed by homolytic cleavage of the N-C bond, followed by recombination within a solvent cage. rawdatalibrary.net This pathway generally results in retention of configuration at the migrating carbon. rawdatalibrary.net
The Sommelet-Hauser rearrangement is a concerted rsc.orgrsc.org-sigmatropic shift that is particularly favorable when an allylic or benzylic group is present on the nitrogen atom. mdpi.org The competition between these two rearrangement pathways is influenced by several factors, including the structure of the ylide, the reaction temperature, and the solvent. mdpi.org
For example, the reaction of a carbene from a diazo compound with N,N-dimethylallylamine can generate an ammonium ylide that subsequently undergoes a rsc.orgrsc.org-sigmatropic rearrangement.
Carbonyl Ylide Formation and Cycloadditions
In the presence of a carbonyl compound, the metal carbene derived from dimethyl 2-diazobutanedioate can form a carbonyl ylide. These ylides are versatile 1,3-dipoles that readily participate in cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to construct five-membered oxygen-containing heterocycles.
Rhodium(II) complexes are superior catalysts for this transformation, which proceeds under mild conditions. The reaction involves the catalytic decomposition of the diazo compound to form a rhodium carbene, which then reacts with the carbonyl oxygen to generate the carbonyl ylide. This ylide can be trapped intramolecularly or intermolecularly by a dipolarophile.
Tandem reactions involving intramolecular carbonyl ylide formation followed by an intermolecular [3+2] cycloaddition are particularly powerful for the rapid construction of complex polycyclic systems. rsc.org For instance, an α-diazo carbonyl compound can react with an aldehyde in the presence of a rhodium(II) catalyst to form a carbonyl ylide, which then undergoes cycloaddition with a suitable dipolarophile to yield a dioxatricyclic ring system with high regio- and chemoselectivity. rsc.org The stereochemical outcome of these cycloadditions can often be controlled by using chiral rhodium catalysts, leading to the enantioselective synthesis of complex molecules. rsc.org
Table 5: Carbonyl Ylide Formation and [3+2] Cycloaddition rsc.org
| Entry | Diazo Precursor | Carbonyl Compound | Dipolarophile | Catalyst | Product |
|---|---|---|---|---|---|
| 1 | α-Diazo carbonyl compound | Aromatic aldehyde | Alkene | Rh₂(OAc)₄ | Dioxatricyclic adduct |
| 2 | α-Diazo ketone | α,β-Unsaturated aldehyde | Alkene | Rh₂(OAc)₄ | Dioxatricyclic adduct |
Nitroso Ylide Chemistry
The reaction of diazo compounds with nitrosoamines in the presence of transition metal catalysts provides a direct route to the formation of nitroso ylides. Specifically, dimethyl 2-diazobutanedioate can react with N,N-dialkylnitrosoamines under rhodium(III) catalysis to yield stable nitroso ylide products. rsc.org These transformations are significant as they offer insights into the synthetic potential of these intermediates.
In a related study, ruthenium(II) catalysis has been shown to facilitate a reaction between diazo compounds and N,N-dialkylnitrosoamines, which is proposed to proceed through the rearrangement of transient nitroso ylide intermediates. rsc.org This pathway leads to the efficient synthesis of complex heterocyclic structures like isoquinoline-1,3,4-trione derivatives in moderate to excellent yields. rsc.org The stability and reaction pathway of the nitroso ylide generated from dimethyl 2-diazobutanedioate are influenced by the choice of the transition metal catalyst. rsc.org
| Catalyst | Reactant | Product Type | Key Feature |
| Rh(III) | Dimethyl diazomalonate, N,N-dialkylnitrosoamines | Stable nitroso ylide | Isolation of the ylide product rsc.org |
| Ru(II) | Diazoindandiones, N,N-dialkylnitrosoamines | Isoquinoline-1,3,4-triones | In situ rearrangement of nitroso ylide rsc.org |
Sulfonium (B1226848) and Thiocarbonyl Ylide Transformations
Dimethyl 2-diazobutanedioate is a precursor for generating carbenes or metal-carbenoids that readily react with sulfur-containing compounds to form sulfonium ylides. These ylides are valuable intermediates that can undergo a variety of subsequent transformations. beilstein-journals.orgmdpi.com The intramolecular reaction of a diazoester tethered to an alkylthio group, upon catalysis with rhodium(II) acetate, can lead to the formation of a cyclic sulfonium ylide. beilstein-journals.orgnih.gov
Once formed, these sulfonium ylides can participate in several synthetically useful reactions. Common reaction pathways include the Stevens rearrangement (a 1,2-shift) and, particularly for allylsulfonium ylides, the organic-chemistry.orgwikipedia.org-sigmatropic rearrangement. beilstein-journals.org These rearrangements are powerful methods for carbon-carbon bond formation. For example, an S-allyl sulfonium ylide generated from a rhodium-catalyzed reaction of the corresponding diazoester undergoes a spontaneous organic-chemistry.orgwikipedia.org-sigmatropic rearrangement to furnish a tetrahydrothiophene (B86538) derivative. beilstein-journals.orgnih.gov The general mechanism involves the initial nucleophilic addition of the ylide to an electrophile, forming a betaine (B1666868) intermediate, which then cyclizes or rearranges. mdpi.com
| Ylide Type | Formation Method | Subsequent Transformation | Product Class |
| Cyclic S-methyl sulfonium ylide | Intramolecular carbenoid reaction (Rh(II) catalyst) | Isolation as stable ylide | Cyclic sulfonium ylide beilstein-journals.orgnih.gov |
| Cyclic S-benzyl sulfonium ylide | Intramolecular carbenoid reaction (Rh(II) catalyst) | Isolation as stable ylide | Cyclic sulfonium ylide beilstein-journals.orgnih.gov |
| Cyclic S-allyl sulfonium ylide | Intramolecular carbenoid reaction (Rh(II) catalyst) | organic-chemistry.orgwikipedia.org-Sigmatropic rearrangement | Tetrahydrothiophene derivative beilstein-journals.orgnih.gov |
Rearrangement Reactions
The Wolff rearrangement is a cornerstone reaction of α-diazocarbonyl compounds like dimethyl 2-diazobutanedioate. wikipedia.org This reaction involves the conversion of the diazo compound into a ketene (B1206846) intermediate through the loss of dinitrogen gas, accompanied by a 1,2-rearrangement. wikipedia.orglibretexts.org The resulting highly reactive ketene can be trapped by various nucleophiles. For instance, reaction with water, alcohols, or amines yields carboxylic acids, esters, or amides, respectively. wikipedia.orgchem-station.com
This rearrangement can be induced using thermal, photochemical, or metal-catalyzed methods. wikipedia.orglscollege.ac.in Silver(I) oxide is a commonly used catalyst that effectively lowers the reaction temperature compared to thermolysis. lscollege.ac.injk-sci.com A key feature of the Wolff rearrangement is the retention of stereochemistry in the migrating group. wikipedia.orgjk-sci.com This reaction is a fundamental step in the Arndt-Eistert homologation, a process for elongating a carboxylic acid by one methylene (B1212753) unit. organic-chemistry.orgwikipedia.orgchem-station.com When the starting α-diazo ketone is cyclic, the Wolff rearrangement results in a synthetically valuable ring contraction. wikipedia.orglscollege.ac.injk-sci.com
| Induction Method | Conditions | Advantages | Disadvantages |
| Thermal | High temperatures | Simple setup | Potential for side reactions and degradation organic-chemistry.orgjk-sci.com |
| Photochemical | Light (e.g., UV) | Can be run at low temperatures jk-sci.com | Product may be photolabile jk-sci.com |
| Metal Catalysis | Ag₂O, other Ag(I) salts | Lower reaction temperatures, high efficiency wikipedia.orgjk-sci.com | Catalyst sensitivity, potential for stable metal-carbene formation organic-chemistry.org |
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.orglibretexts.org A prominent example relevant to the chemistry of dimethyl 2-diazobutanedioate involves the organic-chemistry.orgwikipedia.org-sigmatropic rearrangement of sulfur ylides. As discussed previously (Section 4.3.4), a metal carbene generated from the diazoester can react with an allyl sulfide (B99878) to form an allylsulfonium ylide. beilstein-journals.org This ylide is perfectly structured to undergo a concerted, five-membered cyclic transition state organic-chemistry.orgwikipedia.org-sigmatropic rearrangement, which results in a homoallylic sulfide. beilstein-journals.orgorganic-chemistry.org
This transformation is highly stereoselective and allows for the transfer of chirality. organic-chemistry.org The reaction is favored at low temperatures to prevent competition from the organic-chemistry.orgwikipedia.org-rearrangement (Stevens rearrangement). wikipedia.orgorganic-chemistry.org The related organic-chemistry.orgwikipedia.org-Wittig rearrangement involves the conversion of an allylic ether to a homoallylic alcohol via a carbanion intermediate. wikipedia.orgorganicreactions.org The sulfur analogue provides a powerful tool for C-C bond formation with simultaneous transposition of the sulfur heteroatom.
Ring Expansion Reactions
Diazoesters such as dimethyl 2-diazobutanedioate are key reagents in ring expansion reactions, most notably the Büchner–Curtius–Schlotterbeck reaction and its variants. wikipedia.org This reaction involves the addition of a diazoalkane to a ketone or aldehyde, leading to a homologated carbonyl compound. wikipedia.org When applied to a cyclic ketone, the reaction facilitates a one-carbon ring expansion. For example, cyclopentanone (B42830) can be converted to cyclohexanone. wikipedia.org
The mechanism typically begins with the formation of a carbene from the diazoester, often catalyzed by a Lewis acid (e.g., BF₃·OEt₂) or a transition metal. wikipedia.orgresearchgate.net This carbene adds to the carbonyl group or an aromatic ring. In the case of aromatic substrates, a cyclopropane intermediate (a norcaradiene derivative) is formed, which then undergoes a thermally allowed electrocyclic ring opening to yield a seven-membered ring (a cycloheptatriene (B165957) derivative). wikipedia.org This two-step sequence is known as the Buchner ring expansion and is a powerful method for accessing seven-membered ring systems. wikipedia.org
| Reaction Name | Substrate | Reagent | Key Transformation |
| Büchner–Curtius–Schlotterbeck | Cyclic Ketone | Dimethyl 2-diazobutanedioate | One-carbon ring expansion of the ketone wikipedia.org |
| Buchner Ring Expansion | Benzene | Dimethyl 2-diazobutanedioate | Formation of a cycloheptatriene derivative wikipedia.org |
Cascade Reactions and Multicomponent Transformations
Dimethyl 2-diazobutanedioate is an ideal building block for cascade and multicomponent reactions (MCRs), where multiple bond-forming events occur in a single pot, leading to a rapid increase in molecular complexity. mdpi.comnih.gov The key to its utility is the in-situ generation of a rhodium-carbenoid, which can then be trapped by various nucleophiles to form reactive ylides.
A common MCR strategy involves the rhodium-catalyzed reaction of the diazoester, an alcohol, and an imine. nih.gov In this process, the alcohol attacks the rhodium-carbene to form an oxonium ylide. This ylide then undergoes a Mannich-type reaction with the imine to produce an α-hydroxy-β-amino ester derivative. mdpi.com Similarly, using anilines or thiols instead of alcohols leads to the formation of ammonium or sulfonium ylides, respectively, which can be trapped by imines to afford α,β-diamino esters or α-mercapto-β-amino esters. mdpi.comnih.gov These transformations often proceed with high diastereoselectivity and can be rendered enantioselective through the use of chiral catalysts. nih.gov The use of dimethyl diazosuccinate, a close analogue, has been demonstrated in the construction of tetrasubstituted pyrrolidine-2-ones via a cyclization cascade. mdpi.comnih.gov
| Components | Ylide Intermediate | Key Reaction | Product Class |
| Diazoester, Alcohol, Imine | Oxonium ylide | Mannich-type addition | α-Hydroxy-β-amino ester mdpi.comnih.gov |
| Diazoester, Aniline, Imine | Ammonium ylide | Mannich-type addition | α,β-Diamino ester mdpi.comnih.gov |
| Diazoester, Thiol, Imine | Sulfonium ylide | Mannich-type addition | α-Mercapto-β-amino ester mdpi.comnih.gov |
| Dimethyl diazosuccinate, Alcohol, Imine | Oxonium ylide | Mannich-type addition / N-acylation cascade | Tetrasubstituted pyrrolidine-2-one nih.gov |
Polymer Synthesis and Modification
Chain-Growth Polymerization
There is no information available in the scientific literature regarding the use of this compound as a monomer or initiator in chain-growth polymerization processes.
Step-Growth Polymerization (e.g., Polyethers, Polyesters, Polyamines)
No research data or publications could be found that describe the application of this compound in any form of step-growth polymerization to produce polyethers, polyesters, polyamines, or other related polymers.
Catalysis in Reactions Involving Butanedioic Acid, Diazo , Dimethyl Ester
Transition Metal Catalysis
Dirhodium(II) complexes are particularly effective catalysts for reactions involving diazo compounds, including dimethyl 2-diazobutanedioate. These reactions proceed through the formation of rhodium-bound carbenoid intermediates. The reactivity and selectivity of these transformations are highly dependent on the nature of the ligands surrounding the dirhodium core. A broad range of reactions, such as cyclopropanation, C-H insertion, and ylide formation, can be achieved using this catalytic system. researchgate.netrsc.org
The design of chiral ligands for dirhodium(II) catalysts is a critical factor in achieving high levels of stereocontrol in carbene transfer reactions. By modulating the steric and electronic properties of the bridging ligands, it is possible to create a chiral environment around the active rhodium center. This chiral environment influences the trajectory of the approaching substrate, leading to the preferential formation of one stereoisomer over another.
For instance, in cyclopropanation reactions, the use of chiral dirhodium carboxylate catalysts allows for high levels of diastereo- and enantioselectivity. nih.govrsc.org The specific architecture of the ligand dictates the orientation of the carbene intermediate and the alkene, thereby controlling the stereochemical outcome of the cyclopropane (B1198618) product. acs.orgacs.org Computational studies have shown that the diastereomeric rhodium carbene complexes, influenced by the chiral catalyst, can have different reactivities and selectivities, ultimately determining the enantiomeric ratio of the final product. acs.org
Table 1: Examples of Chiral Rhodium(II) Ligands and Their Impact on Enantioselectivity This table is representative and compiled from general findings in the field of rhodium-catalyzed asymmetric reactions.
| Catalyst Ligand | Reaction Type | Substrate | Enantiomeric Excess (ee) |
| Rh₂(S-TCPTAD)₄ | Cyclopropanation | Styrene | Up to 98% rsc.org |
| Rh₂(S-IBAZ)₄ | Cyclopropanation | Various Alkenes | High |
| Chiral Dirhodium Phthalimide Carboxylates | Intramolecular Cyclopropanation | (Z)-1,3-Dienyl Aryldiazoacetates | High nih.gov |
Rhodium Catalysis (e.g., Rh(II) Carbenoids)
Catalyst Tuning for Chemo-, Regio-, and Enantioselectivity
Fine-tuning the rhodium catalyst system is essential for controlling the selectivity of reactions involving dimethyl 2-diazobutanedioate. mdpi.com By altering the ligands on the rhodium catalyst, chemists can direct the reaction towards a specific outcome, choosing between different possible reaction pathways (chemoselectivity), controlling the position of bond formation (regioselectivity), and favoring the formation of a specific stereoisomer (enantioselectivity). researchgate.netnih.govnih.gov
The electrophilicity of the rhodium catalyst, which is modulated by the electron-donating or electron-withdrawing nature of the ligands, plays a crucial role. researchgate.net More electrophilic catalysts can enhance reactivity but may also lead to side reactions. Therefore, a balance must be struck to achieve the desired selectivity. For example, in reactions with substrates possessing multiple reactive sites, a carefully tuned catalyst can selectively promote reaction at one site over others. nih.gov The choice between different rhodium carboxylate or carboxamidate catalysts can lead to dramatic shifts in the product distribution. researchgate.netmdpi.com
Furthermore, the loading of the catalyst can have a surprising effect on chemoselectivity. In some cases, changing the catalyst concentration by orders of magnitude can switch the major product from one resulting from a C-O insertion pathway to one from a C-H insertion pathway. mdpi.com
A significant drawback of homogeneous rhodium catalysts is their high cost and the difficulty of separating them from the reaction products. To address this, research has focused on the development of recyclable and immobilized rhodium catalysts. One approach involves grafting the rhodium complexes onto solid supports, such as polymers. rsc.org This allows for the catalyst to be easily filtered off at the end of the reaction and reused in subsequent batches.
Another strategy involves the use of metal-organic polyhedra (MOPs) or coordination polymers (CPs) where the rhodium(II) paddlewheel units are integral components of the heterogeneous structure. rsc.orgcore.ac.uk These materials can function as robust, recyclable catalysts for carbene transfer reactions. For instance, a rhodium(II)-based coordination polymer has been shown to be an effective heterogeneous catalyst for cyclopropanation reactions, and it could be recovered and reused multiple times without a significant loss of activity. rsc.org Dynamic coordination chemistry on the axial sites of rhodium(II) centers within MOPs has also been exploited to create systems where the catalyst's solubility can be reversibly switched, enabling homogeneous catalysis followed by precipitation and recovery. core.ac.uk
Copper complexes are also widely used to catalyze reactions of diazo compounds, including dimethyl 2-diazobutanedioate. nih.gov Copper-catalyzed reactions generate copper carbene intermediates, which can participate in a variety of transformations such as cycloadditions and insertions. nih.govnih.govresearchgate.netrsc.orgnih.gov
In the context of reactions with dimethyl 2-diazobutanedioate, copper catalysts can promote different reaction pathways. For example, the Cu(acac)₂-catalyzed reaction with enaminones can lead to 1,5-cyclization and α-C-H insertion products. researchgate.net Copper catalysts have also been employed in the functionalization of indoles with dimethyl α-diazomalonates, where a combination of copper and silver salts was found to be effective. sciencedaily.com The choice of copper source and ligands can influence the efficiency and selectivity of these reactions. nih.gov Copper-catalyzed methods are often seen as a more economical alternative to rhodium-based systems. sciencedaily.com
Table 2: Overview of Copper-Catalyzed Reactions with Diazoesters This table illustrates the versatility of copper catalysis in diazo chemistry.
| Copper Catalyst | Reaction Type | Substrates | Product Type |
| Cu(acac)₂ | Cyclization/Insertion | Enaminones, Dimethyl Diazomalonate | Dihydrofurans, Insertion Products researchgate.net |
| Cu(II)(trifluoroacetylacetonate)₂ | Coupling | α-Diazoesters, Terminal Alkynes | Allenoates nih.gov |
| Cu(OAc)₂·H₂O / AgSbF₆ | C-H Functionalization | Indoles, Dimethyl α-diazomalonates | C5-functionalized Indoles sciencedaily.com |
| Cu₂O | [3+2] Cycloaddition | N,N-Disubstituted Hydrazines, Alkynoates | Substituted Pyrazoles organic-chemistry.org |
Ruthenium Catalysis
Ruthenium complexes have emerged as effective catalysts for carbenoid reactions, offering an alternative to the more commonly used rhodium and copper systems. rsc.org Ruthenium-catalyzed cyclopropanation of olefins with diazo compounds is a well-developed transformation. rsc.orgresearchgate.net Various ruthenium complexes, including those with phenyloxazoline (Ru-Pheox) ligands, have been shown to catalyze cyclopropanation with high efficiency and stereoselectivity. nih.govdiva-portal.org
Mechanistic studies, combining experimental and computational approaches, have provided insights into ruthenium-catalyzed cyclopropanation. These studies suggest that the reaction can proceed through multiple pathways, and the observed stereoselectivity arises from a complex balance between these different mechanistic scenarios. nih.govdiva-portal.org Ruthenium catalysts are also capable of promoting other transformations, such as C-H olefination and cycloaddition reactions. nih.govrsc.orgorganic-chemistry.org The development of chiral diruthenium(II,III) tetracarboxylate catalysts has enabled asymmetric cyclopropanations with high enantioselectivity. researchgate.net
Iridium Catalysis
Iridium complexes have emerged as highly effective catalysts for mediating reactions involving diazo compounds like dimethyl diazomalonate. These catalysts are particularly noted for their ability to promote carbene transfer reactions, including cyclopropanation and N-H insertion. iastate.eduacs.org
Iridium(III) porphyrin complexes, for instance, have demonstrated exceptional activity and robustness in the cyclopropanation of olefins using diazo compounds as carbene sources. iastate.edu The catalytic cycle is believed to proceed through the formation of an iridium-carbene intermediate. iastate.edu These reactions can achieve a very high number of turnovers, indicating the stability and efficiency of the catalyst. iastate.edu While providing high yields, the diastereoselectivity for such reactions is often moderate, favoring the trans product. iastate.edu
In addition to cyclopropanation, iridium catalysts are proficient in facilitating N-H insertion reactions. A general method for the N-H insertion of acceptor-acceptor diazo malonates into a wide array of amines has been developed using [Ir(cod)Cl]₂ as the catalyst. acs.org This process is attractive due to its mild reaction temperatures, stoichiometric balance between reactants, and compatibility with a broad range of functional groups. acs.org The reaction accommodates primary and secondary, as well as aliphatic and aromatic amines, showcasing the versatility of the iridium-based catalytic system. acs.org The catalyst loading can sometimes be reduced significantly without a major impact on the product yield, although this may require longer reaction times. acs.org
Table 1: Iridium-Catalyzed N-H Insertion with Dimethyl Diazomalonate acs.org
| Amine Substrate | Product Yield (%) | Catalyst Loading (mol %) | Temperature (°C) |
| Morpholine | up to 96 (NMR yield) | 1-2 | 20-100 |
| 2-Methylpyrrolidine | 59 | 1-2 | 60 |
| Piperidine | 55 | 1-2 | 60 |
| Tetrahydroquinoline | 78 | 1-2 | 20 |
| Aniline | 86-93 | 1-2 | 20 |
Other Transition Metal Systems (e.g., Cobalt, Gold, Silver, Iron)
Besides iridium, a variety of other transition metals, including cobalt, gold, silver, and iron, have been successfully employed to catalyze transformations of dimethyl diazomalonate and related diazo compounds. rsc.orgnih.govrsc.orgnih.gov These metals offer alternative pathways and selectivities in carbene transfer chemistry.
Cobalt: Cobalt complexes, particularly cobalt porphyrins, are known to catalyze cyclopropanation reactions. nih.gov These reactions often proceed through a radical-type mechanism involving a metal carbene radical intermediate. nih.gov Under photochemical conditions, a cobalt(III) carbene radical complex can be generated from dimethyl malonate, which then participates in carbene transfer to olefins like styrene. nih.gov This highlights the potential to use more stable and readily available carbene precursors under cobalt catalysis. nih.gov Cobalt(II)-metalloradical catalysis has also been shown to be effective for asymmetric radical olefin cyclopropanation with diazomalonates. researchgate.net
Gold: Gold catalysts exhibit unique Lewis acidity and have been utilized in a range of reactions with diazo compounds. rsc.orgchemistryviews.org Gold-catalyzed reactions can proceed through the formation of gold carbene intermediates. chemistryviews.orgrsc.org These catalysts are highly active in C-H insertion reactions, for example, with aldehydes, where the gold catalyst can act as a Lewis acid to activate the carbonyl group. rsc.org Gold complexes have also been shown to catalyze formal C-C bond insertion reactions of diazoesters with 1,3-diketones, providing access to polycarbonyl compounds. chemistryviews.org The mechanism proposed for this transformation involves the cyclopropanation of a gold carbenoid with an enolate, followed by ring-opening. chemistryviews.org
Silver: Silver salts are also capable of catalyzing the transformations of diazo compounds, contributing to the diverse array of metal-based methods for carbene generation and transfer. rsc.org
Iron: Iron is an abundant, cost-effective, and environmentally benign metal that has found increasing use in catalysis. researchgate.net Iron-based catalysts, including iron porphyrin complexes, can effectively promote various transformations of diazo compounds. researchgate.net These reactions include cyclopropanation and C-H insertion. researchgate.net The catalytic activity of iron stems from its ability to easily change oxidation states and its inherent Lewis acidity. researchgate.net Iron-catalyzed hydromagnesiation reactions have also been studied, where additives can play a crucial role in forming the catalytically active species. nih.gov
Table 2: Overview of Selected Transition Metal-Catalyzed Reactions
| Metal | Catalyst Type | Reaction Type | Key Features |
| Cobalt | Porphyrin complexes | Cyclopropanation | Proceeds via carbene radical intermediates; can utilize malonates as precursors under light. nih.gov |
| Gold | NHC or Phosphine complexes | C-H Insertion, C-C Insertion | High activity; acts as a Lewis acid; unique tandem reactions possible. rsc.orgchemistryviews.org |
| Iron | Porphyrin, Pybox complexes | Cyclopropanation, C-H Insertion | Earth-abundant metal; facile changes in oxidation state. researchgate.net |
Photoredox Catalysis and Visible Light-Induced Transformations
In recent years, photoredox catalysis and visible light-induced reactions have emerged as powerful and sustainable alternatives to traditional metal-catalyzed transformations of diazo compounds. elsevierpure.comnih.gov These methods utilize light energy to generate highly reactive intermediates under mild conditions, often at room temperature. acs.orgresearchgate.net This approach offers new modes of reactivity that are distinct from those observed in thermal or classical metal-catalyzed systems. nih.gov
The core principle involves the use of a photocatalyst that absorbs visible light to reach an excited state. princeton.edu This excited photocatalyst can then engage in single-electron transfer (SET) with a substrate, initiating a cascade of reactions. acs.org This strategy has been successfully applied to diazo compounds, enabling the generation of both carbenes and radicals. elsevierpure.comresearchgate.net
Radical Generation from Diazo Compounds via Single-Electron Transfer
A significant advantage of photoredox catalysis is its ability to generate radicals from diazo compounds, a pathway not readily accessible through conventional carbene-focused chemistry. elsevierpure.comacs.org Through a single-electron transfer process, a diazo compound can be reduced by an excited photocatalyst to form a radical intermediate. acs.org
For example, the reduction of an α-diazo ester by an excited ruthenium photocatalyst can generate an alkyl radical. acs.org This radical species can then participate in a variety of subsequent transformations, such as the alkylation of heterocycles. acs.org This SET event effectively transforms the diazo compound from a carbene precursor into a radical source. nih.gov The ability to generate radicals opens up a plethora of new synthetic possibilities, allowing diazo compounds to be used in transformations inaccessible through metal carbene intermediates. nih.gov In some cases, the diazo compound itself can also act as a radical acceptor, reacting with other radicals generated within the photocatalytic cycle. nih.govrsc.org
Design of Organic and Inorganic Photocatalysts
The success of photoredox catalysis relies heavily on the design and selection of the photocatalyst. Both organic dyes and inorganic transition metal complexes have been developed and employed for reactions involving diazo compounds. beilstein-journals.org
Organic Photocatalysts: Organic dyes such as eosin (B541160) Y and rose bengal have proven to be competent photoredox catalysts. acs.orgbeilstein-journals.org These metal-free catalysts are advantageous as they can eliminate concerns associated with the cost and toxicity of heavy metals. acs.org Their diverse structures and the relative ease with which their electronic properties can be tuned have enabled new possibilities for generating reactive intermediates from diazo compounds. beilstein-journals.org
Inorganic Photocatalysts: Transition metal complexes, particularly those of ruthenium and iridium, have been central to the development of photoredox catalysis. beilstein-journals.org Ruthenium polypyridyl complexes, like [Ru(bpy)₃]²⁺, are classic examples that absorb in the visible region and can promote electron transfer processes. beilstein-journals.orgnih.gov Iridium complexes are also highly effective and can be used to generate radicals from diazo reagents. researchgate.net The choice of metal, ligands, and counterions can significantly influence the photophysical and electrochemical properties of the catalyst, allowing for fine-tuning of its reactivity to suit specific transformations. beilstein-journals.org
Table 3: Examples of Photocatalysts Used in Reactions of Diazo Compounds
| Catalyst Type | Example | Activation Mode | Application |
| Organic Dye | Eosin Y | Organophotocatalytic Reduction | Generation of aryl radicals from diazonium salts. beilstein-journals.org |
| Organic Dye | Rose Bengal | Photo-oxidation | Cross-dehydrogenative coupling of tertiary amines with diazo compounds. acs.org |
| Inorganic Complex | [Ru(bpy)₃]²⁺ | Single-Electron Transfer (SET) | Reduction of α-diazo esters to alkyl radicals. acs.org |
| Inorganic Complex | Iridium Polypyridyl Complexes | Photo-initiated Electron Transfer | Generation of stabilized α-iodo C-centered radicals from diazo reagents and iodine. researchgate.net |
Biocatalysis and Enzyme Mimics in Carbene Transfer Reactions
The principles of catalysis have also been extended into the biological realm, with the development of biocatalytic systems and enzyme mimics for carbene transfer reactions. researchgate.net These approaches aim to harness the high activity and selectivity of enzymes for synthetic purposes. researchgate.net
Hemoproteins have been a focal point in the development of "new-to-nature" enzymatic reactions, including carbene transfer. nih.gov By engineering the active site of proteins like myoglobin (B1173299) or cytochrome P450, researchers have been able to create biocatalysts that can mediate reactions such as cyclopropanation and C-H insertion with high enantioselectivity. These enzymatic systems typically utilize an iron-containing heme cofactor to activate the diazo compound and generate a reactive iron-porphyrin carbene intermediate. researchgate.net
Inspired by these natural systems, synthetic metalloporphyrins have been developed as enzyme mimics. researchgate.net These biomimetic catalysts, often containing iron, cobalt, or rhodium, can replicate the high catalytic activity and selectivity of their biological counterparts. iastate.eduresearchgate.net They have been successfully used in a variety of carbene transfer reactions, including cyclopropanations and insertions into N-H, O-H, and S-H bonds. researchgate.net
Furthermore, photoenzymatic strategies have been devised that combine the selectivity of enzymes with the power of photochemistry. For instance, a radical-mediated hydroalkylation with diazo compounds has been developed using an enzyme that employs a photoexcited flavin cofactor as a potent electron donor to initiate the radical process. researchgate.net This merging of biocatalysis and photoredox catalysis expands the scope of enzymatic transformations to include non-natural radical mechanisms. researchgate.net
Advanced Research Methodologies and Spectroscopic Analysis in the Study of Butanedioic Acid, Diazo , Dimethyl Ester Reactions
In Situ Spectroscopic Techniques for Intermediate Detection (e.g., IR, NMR)
Real-time monitoring of chemical reactions involving dimethyl 2-diazobutanedioate is essential for understanding the formation and consumption of transient intermediates. In situ spectroscopic techniques allow researchers to track species directly in the reaction vessel without the need for sampling, which is particularly advantageous when dealing with potentially unstable diazo compounds. nih.gov
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of reactions involving diazo compounds. nih.gov The diazo group (C=N₂), has a strong and characteristic stretching vibration, typically appearing in a relatively uncongested region of the spectrum (around 2100-2150 cm⁻¹). By using a fiber-optic attenuated total reflection (ATR) probe immersed in the reaction mixture, the disappearance of the diazo peak can be continuously monitored, indicating the rate of consumption of the starting material. nih.gov
Simultaneously, the appearance of new peaks corresponding to the products can be tracked. For instance, in a cyclopropanation reaction, the formation of the cyclopropane (B1198618) ring can be observed. In O-H or N-H insertion reactions, the appearance of new O-H or N-H stretching bands and changes in the carbonyl region (C=O) of the ester groups can provide quantitative data on product formation. This real-time data is invaluable for optimizing reaction conditions such as temperature and catalyst loading. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less commonly used for real-time monitoring than IR due to instrumentation constraints, in situ NMR spectroscopy provides unparalleled structural detail about intermediates and products in solution. High-resolution NMR can be used to identify and characterize transient species, such as metal-carbene complexes, which are pivotal intermediates in many catalytic reactions of diazo esters. By running reactions in an NMR tube equipped with specialized probes, it is possible to observe the chemical shifts and coupling constants of species as they form and decay, offering deep mechanistic insight. Hyperpolarized NMR spectroscopy, for example, has been used to characterize unstable diazo compounds formed via photoisomerization, demonstrating the technique's power in detecting short-lived species.
Kinetic Studies of Decomposition and Reaction Pathways
Understanding the kinetics of the decomposition of dimethyl 2-diazobutanedioate is fundamental to controlling its reactivity and ensuring process safety. Decomposition can be initiated thermally, photolytically, or through catalysis, each leading to the extrusion of dinitrogen gas (N₂) and the formation of a highly reactive carbene intermediate.
Thermal Decomposition: Kinetic studies of thermal decomposition are often performed using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). mdpi.com These methods measure the heat flow and mass loss associated with decomposition as a function of temperature. By conducting experiments at different heating rates, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be calculated using models like the Kissinger or Ozawa-Flynn-Wall methods. e3s-conferences.org This data is critical for assessing the thermal stability of the compound and defining safe operating temperatures. The decomposition of diazo compounds is a highly exothermic process, and kinetic analysis helps in preventing thermal runaway reactions. mdpi.come3s-conferences.org
Photolytic Decomposition: The decomposition of diazo esters can also be initiated by UV light. tuni.fi Kinetic studies of photolysis involve irradiating a solution of the compound at a specific wavelength and monitoring the rate of disappearance of the diazo compound, often using UV-Vis or IR spectroscopy. The quantum yield of the reaction—the number of molecules decomposed per photon absorbed—can be determined to assess the efficiency of the photochemical process. These studies help to elucidate the mechanism of photodecomposition, which can proceed through either a singlet or triplet carbene intermediate, depending on the presence of sensitizers, leading to different product distributions. tuni.fi
The table below summarizes typical data obtained from kinetic studies.
| Method | Parameter Measured | Information Gained |
| Differential Scanning Calorimetry (DSC) | Heat flow vs. Temperature | Onset of decomposition, enthalpy of decomposition (ΔHd), peak decomposition temperature |
| Thermogravimetric Analysis (TGA) | Mass loss vs. Temperature | Temperature range of decomposition, confirmation of N₂ extrusion |
| Isothermal Calorimetry | Heat flow vs. Time at constant T | Reaction rate constants, reaction order |
| In Situ Spectroscopy (IR, UV-Vis) | Absorbance vs. Time | Rate of disappearance of reactant, rate of formation of product(s), reaction order |
Mechanistic Probes and Trapping Experiments for Reactive Intermediates
The chemistry of dimethyl 2-diazobutanedioate is dominated by the behavior of the carbene intermediate, bis(methoxycarbonyl)carbene, formed upon N₂ loss. This intermediate is highly reactive and cannot be isolated under normal conditions. Therefore, its existence and reactivity are inferred through mechanistic probes and trapping experiments.
The primary method for probing the carbene is to introduce a substrate that will react with it in a characteristic way. Alkenes, for example, are excellent trapping agents for carbenes, reacting to form cyclopropanes. libretexts.org The stereospecificity of this reaction can provide information about the spin state of the carbene. Singlet carbenes typically add to alkenes in a concerted fashion, retaining the stereochemistry of the alkene, whereas triplet carbenes often react in a stepwise manner, leading to a mixture of stereoisomers.
In catalytic systems, particularly with rhodium(II) or copper(I) catalysts, the reaction does not proceed through a "free" carbene but rather a metal-carbene complex (a carbenoid). nih.gov Mechanistic studies in these cases focus on understanding the nature of this intermediate. researchgate.net Trapping experiments are still vital; for example, reacting the intermediate with a series of substituted styrenes can reveal electronic effects through a Hammett plot analysis, providing evidence for the electrophilic nature of the rhodium-carbene. Competition experiments, where the carbenoid is presented with two different nucleophiles (e.g., an alkene and an alcohol), can reveal the relative rates of competing pathways like cyclopropanation versus O-H insertion.
High-Throughput Screening for Catalyst Discovery and Optimization
The reactions of dimethyl 2-diazobutanedioate, especially asymmetric reactions like enantioselective cyclopropanation or C-H insertion, are highly dependent on the catalyst used. nih.gov Discovering the optimal catalyst—often a transition metal complex with a chiral ligand—can be a laborious process. High-throughput screening (HTS) dramatically accelerates this discovery phase.
HTS involves the rapid synthesis and testing of large libraries of potential catalysts in parallel. For a typical cyclopropanation reaction, a 96-well plate might be used, with each well containing the diazo ester, the alkene substrate, and a different catalyst from a pre-synthesized library. The catalysts could be variations of a metal precursor (e.g., Rh₂(OAc)₄, Cu(OTf)) combined with a library of chiral ligands (e.g., bisoxazolines, phosphines, porphyrins). nih.gov
After the reactions are run, they are analyzed using rapid techniques like High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase or mass spectrometry to determine the conversion and enantiomeric excess (ee) in each well. This data allows for the quick identification of "hits"—catalyst systems that show high activity and selectivity. nih.gov These hits can then be subjected to further optimization. This methodology has been instrumental in discovering highly effective catalysts for reactions of various diazo esters. rsc.orgrsc.org
The table below illustrates a hypothetical HTS workflow for catalyst discovery.
| Step | Action | Technology Used | Output |
| 1. Library Generation | Synthesize a diverse set of chiral ligands. | Automated synthesis platforms | Library of unique ligands |
| 2. Reaction Setup | Dispense substrates and catalysts into 96-well plates. | Liquid handling robots | 96 parallel reactions |
| 3. Reaction & Quench | Run reactions under controlled conditions, then quench. | Plate heaters/stirrers | Array of crude product mixtures |
| 4. Analysis | Determine yield and enantiomeric excess for each well. | Chiral HPLC, LC-MS | Quantitative performance data for each catalyst |
| 5. Data Analysis | Identify top-performing catalysts ("hits"). | Data visualization software | Lead catalysts for further optimization |
Flow Chemistry Techniques for Reaction Control and Scale-Up
Diazo compounds are energetic and potentially explosive, making their large-scale synthesis and use in traditional batch reactors a significant safety concern. nih.gov Flow chemistry, where reagents are continuously pumped through a network of tubes and reactors, offers a transformative solution to this problem. maynoothuniversity.ie
Safety and In Situ Generation: The primary advantage of flow chemistry for diazo compounds is the ability to generate them in situ and consume them immediately in a subsequent reaction step. researchgate.net For instance, the precursor to dimethyl 2-diazobutanedioate could be continuously mixed with a diazotizing agent in a microreactor, with the resulting diazo compound flowing directly into a second reactor where it is mixed with a substrate and catalyst. cardiff.ac.uk This approach avoids the accumulation of hazardous diazo intermediates, as only a small volume exists within the reactor at any given time. nih.gov
Reaction Control and Scale-Up: Flow reactors, particularly microreactors, offer superior heat and mass transfer compared to batch flasks. maynoothuniversity.ie The high surface-area-to-volume ratio allows for precise temperature control, which is critical for managing the exothermic decomposition of the diazo compound and improving reaction selectivity. Residence time is precisely controlled by adjusting the flow rates and reactor volume, allowing for fine-tuning of reaction outcomes.
Scaling up a reaction in a flow system is often more straightforward than in batch. Instead of using larger, more dangerous reactors, the system can be run for a longer period ("scaling out") or multiple reactors can be run in parallel ("numbering up"). nih.gov This has enabled the multi-gram and even kilogram-scale synthesis of products derived from diazo esters with a high degree of safety and reproducibility. cardiff.ac.uknih.gov
Future Research Directions and Emerging Trends
Multicomponent and Cascade Reactions for Enhanced Synthetic Efficiency
The core reactivity of butanedioic acid, diazo-, dimethyl ester, centered around the diazo group, makes it an excellent candidate for inclusion in novel MCR and cascade sequences. The generation of carbene or ylide intermediates under thermal, photochemical, or transition-metal-catalyzed conditions is the gateway to a multitude of transformations.
Future Research Trajectories:
Future investigations will likely focus on harnessing the unique structural features of this compound to develop innovative multicomponent and cascade reactions. The presence of the succinate (B1194679) backbone offers opportunities for subsequent intramolecular cyclizations or functionalizations, which are not available with simpler diazomalonates.
One promising avenue is the development of [3+2] cycloaddition cascades . In a hypothetical multicomponent setup, a rhodium(II) catalyst could facilitate the reaction between this compound, an aldehyde, and a suitable dipolarophile. The initial step would involve the formation of a carbonyl ylide from the diazo compound and the aldehyde. This reactive intermediate could then undergo a 1,3-dipolar cycloaddition with a third component, such as an alkyne or an alkene, to rapidly assemble highly substituted five-membered heterocycles. The ester functionalities of the butanedioic acid backbone would be poised for further transformations, such as lactonization or amidation, potentially leading to complex polycyclic systems in a single, streamlined process.
Another area of exploration is the ylide-trapping cascade . Transition metal-catalyzed decomposition of this compound in the presence of a heteroatom-containing compound, like an alcohol or an amine, would generate an oxonium or ammonium (B1175870) ylide, respectively. This ylide could then be intercepted by a third reactant, such as an imine or an α,β-unsaturated ester, leading to the formation of three new bonds in one pot. For instance, a rhodium-catalyzed reaction with an alcohol and an imine could produce highly functionalized β-amino acid derivatives.
Photocatalytic multicomponent reactions represent a burgeoning field where this compound could find significant application. Visible-light-induced proton-coupled electron transfer (PCET) can convert diazo compounds into carbon-centered radicals. nih.govacs.orgacs.org A possible three-component reaction could involve the photocatalytic generation of a radical from the diazo compound, its addition to an alkene, and the subsequent trapping of the resulting radical by another species, enabling the synthesis of complex aliphatic chains with high functional group tolerance. nih.govacs.orgacs.org
The following table outlines potential multicomponent and cascade reactions involving this compound, based on established reactivity of analogous diazo compounds.
| Reaction Type | Key Intermediates | Potential Products | Rationale/Analogous Precedent |
| [3+2] Cycloaddition Cascade | Carbonyl ylides, Azomethine ylides | Highly substituted oxazolidines, pyrrolidines, and other heterocycles | Based on the known 1,3-dipolar cycloaddition reactions of ylides generated from dimethyl diazomalonate. acs.org |
| Ylide Trapping Cascade | Oxonium ylides, Sulfonium (B1226848) ylides | Functionalized ethers, thioethers, and β-amino esters | Analogous to rhodium-catalyzed multicomponent reactions of ethyl diazoacetate with alcohols/thiols and imines. mdpi.com |
| Radical-Mediated Multicomponent Minisci Reaction | Carbon-centered radicals | Functionalized heteroarenes | Extrapolated from photocatalytic cascade reactions using various diazo compounds, including dimethyl diazomalonate, for C-H functionalization. nih.govacs.org |
| Insertion/Annulation Cascade | Metal carbenes | Polycyclic lactones and carbocycles | The succinate backbone could facilitate intramolecular C-H insertion or cyclopropanation following an initial intermolecular reaction. |
The successful implementation of this compound in these reaction manifolds would significantly enhance synthetic efficiency. By combining multiple bond-forming events in a single, atom-economical process, chemists can access novel and complex molecular scaffolds that would otherwise require lengthy and arduous synthetic sequences. The continued development of these advanced synthetic methodologies will undoubtedly unlock the full potential of this versatile building block.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
